
Di(isotridecyl) succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(isotridecyl) succinate is an organic compound with the molecular formula C30H58O4. It is a diester derived from succinic acid and isotridecyl alcohol. This compound is known for its use in various industrial applications, particularly as a lubricant and plasticizer.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(isotridecyl) succinate is synthesized through the esterification of succinic acid with isotridecyl alcohol. The reaction typically involves heating succinic acid and isotridecyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, driving the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by strong acids. The mixture is heated, and water is continuously removed to ensure the reaction proceeds efficiently. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Di(isotridecyl) succinate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Esterification: Succinic acid, isotridecyl alcohol, acid catalyst (e.g., sulfuric acid), heat, and reflux conditions.
Hydrolysis: Water, base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid), heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Esterification: this compound.
Hydrolysis: Succinic acid and isotridecyl alcohol.
Oxidation: Various oxidized products depending on the conditions.
Reduction: Reduced forms of the ester, potentially leading to alcohols.
Scientific Research Applications
Di(isotridecyl) succinate has several applications in scientific research and industry:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.
Biology: Investigated for its potential as a biodegradable lubricant in biological systems.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Widely used as a lubricant in various mechanical and industrial applications, including hydraulic fluids and motor oils
Mechanism of Action
The mechanism of action of di(isotridecyl) succinate in its applications is primarily based on its chemical structure and properties. As a diester, it can interact with various molecular targets through ester bonds. In lubrication, it forms a thin film on surfaces, reducing friction and wear. In drug delivery, it can encapsulate active pharmaceutical ingredients, enhancing their stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Di-isotridecyl adipate: Another diester used as a lubricant and plasticizer.
Di-2-ethylhexyl succinate: Similar in structure but with different alcohol groups, used in similar applications.
Di-2-hexyldecyl succinate: An alternative diester with renewable origins, used in lubricating compositions
Uniqueness
Di(isotridecyl) succinate is unique due to its specific combination of succinic acid and isotridecyl alcohol, which imparts distinct physical and chemical properties. Its high molecular weight and branched structure provide excellent lubrication and plasticizing properties, making it suitable for a wide range of applications.
Properties
CAS No. |
68080-43-3 |
|---|---|
Molecular Formula |
C30H58O4 |
Molecular Weight |
482.8 g/mol |
IUPAC Name |
bis(11-methyldodecyl) butanedioate |
InChI |
InChI=1S/C30H58O4/c1-27(2)21-17-13-9-5-7-11-15-19-25-33-29(31)23-24-30(32)34-26-20-16-12-8-6-10-14-18-22-28(3)4/h27-28H,5-26H2,1-4H3 |
InChI Key |
DKRMJNVTRWIGQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


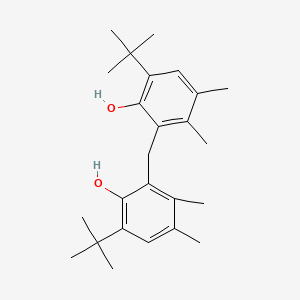

![1-[(4-Benzoylphenyl)methyl]pyridinium bromide](/img/structure/B12655126.png)
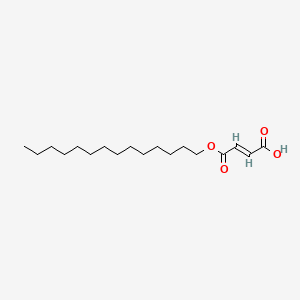
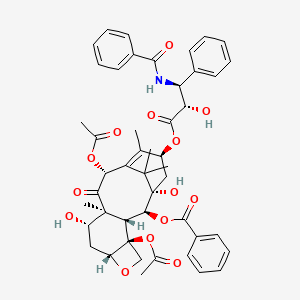
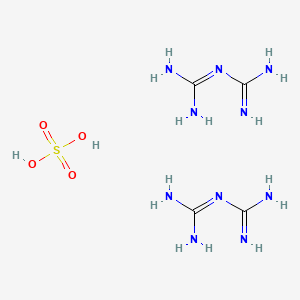



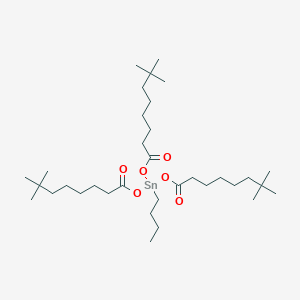

![(6R)-5-(6-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)-6-methyl-3-(1-methylsulfonylpiperidin-4-yl)-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine](/img/structure/B12655182.png)


